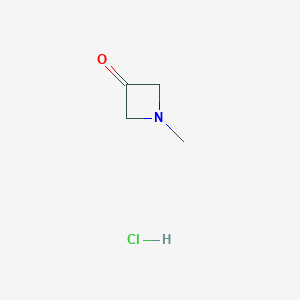

1-Methylazetidin-3-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-methylazetidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c1-5-2-4(6)3-5;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALUYBXZFLBDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-43-6 | |

| Record name | 3-Azetidinone, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthesis via Azetidine Derivatives and Hydrochloride Salt Formation

A notable method involves the use of protected azetidine derivatives, followed by deprotection and salt formation:

- Starting Material: N-t-butyl-O-trimethylsilylazetidine

- Hydrolysis and Deprotection: Treatment with aqueous hydrochloric acid at room temperature leads to removal of protecting groups and formation of azetidine hydrochloride salts.

- Isolation: Extraction and pH adjustment steps yield the free azetidine intermediate.

- Hydrogenation: Catalytic hydrogenation under controlled pressure and temperature conditions (e.g., 40-60°C, 40-60 psi hydrogen pressure) using palladium hydroxide on carbon facilitates reduction steps if necessary.

- Final Salt Formation: Bubbling hydrogen chloride gas through the azetidine solution in ethanol at low temperature (0°C) followed by reflux crystallizes the hydrochloride salt with yields around 70-75%.

This method emphasizes careful control of reaction conditions such as temperature, hydrogen pressure, and pH to optimize yield and purity.

Alkylation and Ring-Closure Approaches

Although direct literature on this compound is limited, related azetidine derivatives are synthesized via alkylation and ring-closure reactions:

- Alkylation of azetidine precursors with methylating agents under basic conditions.

- Ring closure induced by intramolecular nucleophilic substitution or cyclization under acidic or neutral conditions.

- Subsequent conversion to hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Analogous Synthesis of Related N-Methyl Azetidinones

Patent literature on related N-methyl azetidinones and azepinones provides insight into possible synthetic routes:

- Nitromethylation and Reduction: For example, synthesis of 1-methylhexahydroazepin-4-one hydrochloride involves condensation of 1-methylpiperidin-4-one with nitromethane under alkaline conditions, followed by catalytic hydrogenation to the amine, then diazotization and crystallization as hydrochloride salt. Although this is a seven-membered ring system, similar principles apply to azetidinone synthesis.

Reaction Conditions and Yields

Analytical and Purification Notes

- Purification often involves crystallization from alcohol solvents (ethanol, isopropanol).

- pH adjustment to acidic range (<6) with hydrochloric acid is critical for salt formation and precipitation.

- Drying under vacuum is used to obtain pure crystalline hydrochloride salts.

- Analytical methods such as NMR and HPLC confirm purity (e.g., HPLC purity >99% reported in related compounds).

Summary of Key Research Findings

- The preparation of this compound relies on controlled deprotection of protected azetidine intermediates, followed by hydrogenation and salt formation steps.

- Reaction parameters such as temperature, pressure, solvent choice, and pH are crucial for optimizing yield and purity.

- Although direct synthetic routes for this compound are sparsely documented, analogous methods from azetidine and related azepine chemistry provide a reliable framework.

- The hydrochloride salt form improves compound stability and facilitates isolation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylazetidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the hydrochloride salt.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Various nucleophiles; typically conducted in polar solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of 1-methylazetidin-3-one.

Reduction: Reduced forms of the compound.

Substitution: Substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

1-Methylazetidin-3-one hydrochloride serves as a critical building block in the design and synthesis of new drug candidates. Its reactive azetidine ring allows for the formation of complex pharmacologically active compounds. For instance, it has been utilized in the synthesis of molecules targeting central nervous system disorders, where modifications to its structure can enhance biological activity and optimize drug properties .

Case Study: Drug Candidates

Research has indicated that derivatives of this compound exhibit promising biological activities. For example, studies have shown that incorporating this compound into larger molecular frameworks can lead to enhanced efficacy against specific targets, such as receptors involved in neurodegenerative diseases .

Organic Synthesis

Synthetic Intermediates

The compound is widely used in organic chemistry as an intermediate for synthesizing nitrogen-containing heterocycles. It participates in various reactions, including nucleophilic substitutions and aza-Michael additions, which facilitate the construction of structurally diverse molecules .

Synthesis of Amino Acid Derivatives

A notable application involves its role in synthesizing new azetidine and oxetane amino acid derivatives through aza-Michael addition reactions. This process has been confirmed through advanced characterization techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), demonstrating its utility in creating novel biochemical entities .

Analytical Chemistry

Reference Material for Calibration

In analytical chemistry, this compound is employed as a standard or reference material in chromatographic and spectroscopic methods. Its use helps calibrate instruments like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), ensuring accurate measurements of analytes within complex mixtures .

Agrochemicals

Development of Pesticides and Herbicides

This compound also finds applications in the agrochemical sector, particularly in the synthesis of pesticides and herbicides. By modifying its chemical structure, researchers can create formulations that target specific pests or weeds more effectively while promoting environmentally friendly practices.

Veterinary Medicine

Synthesis of Veterinary Drugs

In veterinary medicine, this compound is utilized as an intermediate in the development of drugs aimed at treating various animal health issues. Its incorporation into drug formulations enhances their efficacy and broadens the therapeutic options available for livestock and pets.

Summary of Applications

| Application Area | Description | Outcomes |

|---|---|---|

| Medicinal Chemistry | Building block for drug candidates targeting CNS disorders | Enhanced biological activity; promising therapeutic candidates identified |

| Organic Synthesis | Intermediate for nitrogen-containing heterocycles | Diverse synthetic routes yielding novel compounds confirmed via spectroscopy |

| Analytical Chemistry | Reference material for calibration in analytical techniques | Improved precision and reliability in chemical analyses |

| Agrochemicals | Synthesis of pesticides and herbicides | Development of effective and environmentally friendly agricultural products |

| Veterinary Medicine | Intermediate for veterinary drug synthesis | New medications developed to improve animal health |

Wirkmechanismus

The mechanism of action of 1-methylazetidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Functional Groups: The ketone group in this compound distinguishes it from hydroxyl- or amine-substituted analogs (e.g., 1-methyl-3-azetidinol hydrochloride, 3-methylazetidine hydrochloride). This ketone enhances polarity and reactivity in nucleophilic addition reactions compared to hydroxyl or amine groups .

- Molecular Weight and Complexity : 1-Benzhydrylazetidin-3-amine hydrochloride has a significantly higher molecular weight (311.25 g/mol) due to the bulky benzhydryl group, which likely reduces solubility in aqueous media compared to smaller analogs like this compound .

Physicochemical and Stability Comparisons

| Compound Name | Storage Conditions | Solubility (Inferred) | Reactivity (Inferred) |

|---|---|---|---|

| This compound | 2–8°C, inert atmosphere | Moderate polarity | High (ketone reactivity) |

| 1-Methyl-3-azetidinol hydrochloride | Not specified | High (hydroxyl group) | Moderate (hydroxyl reactivity) |

| 3-Methylazetidine hydrochloride | Not specified | Low (amine salt) | Low (stable amine salt) |

| 1-Benzhydrylazetidin-3-amine hydrochloride | Not specified | Low (bulky substituent) | Low (steric hindrance) |

Key Observations :

- Stability : this compound’s requirement for inert storage suggests sensitivity to moisture or oxidation, unlike more stable amine salts (e.g., 3-methylazetidine hydrochloride) .

- Solubility: The ketone and hydrochloride groups in 1-methylazetidin-3-one likely enhance water solubility compared to non-polar analogs like 1-benzhydrylazetidin-3-amine hydrochloride .

Biologische Aktivität

1-Methylazetidin-3-one hydrochloride, with the molecular formula C₄H₈ClNO, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of azetidine, a nitrogen-containing heterocyclic structure, and has been explored for various applications, including antimicrobial and antiviral properties.

This compound can be synthesized through several methods, one of which involves the reaction of 1-methylazetidin-3-one with hydrochloric acid under controlled conditions to ensure high purity and yield. The compound's unique structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain cell lines. For instance, a study evaluating its effects on herpes simplex virus (HSV) showed promising results, with significant reductions in viral titers observed at specific concentrations.

The mechanism of action of this compound involves its interaction with molecular targets within microbial cells. It is believed to act as a nucleophile or electrophile, forming covalent bonds with target molecules and altering their function. This interaction may disrupt essential cellular processes, leading to microbial cell death .

Case Study 1: Antibacterial Efficacy

A recent study examined the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was tested in vitro and showed significant bactericidal activity against several strains that are typically resistant to conventional antibiotics. This finding highlights its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral effects of the compound against HIV. In vitro assays demonstrated that this compound could inhibit viral replication at low micromolar concentrations. The study suggested that this compound might interact with viral enzymes necessary for replication, although further research is needed to elucidate the exact mechanisms involved .

Safety and Toxicity Profile

While the biological activities of this compound are promising, it is crucial to consider its safety profile. Toxicological assessments have indicated that high doses may lead to cytotoxic effects in mammalian cells. Therefore, dosage optimization is essential for therapeutic applications .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-Methylazetidin-3-one hydrochloride?

Answer:

Synthesis typically involves cyclization of precursor amines under acidic conditions, followed by purification via recrystallization or chromatography. Characterization requires 1H/13C NMR to confirm the azetidinone ring structure and substituents, HPLC (e.g., C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) to assess purity (>98% by area normalization), and mass spectrometry (ESI or EI) for molecular ion confirmation . For novel derivatives, elemental analysis (C, H, N) should validate empirical formulas.

Basic: How should researchers assess the purity of this compound in academic settings?

Answer:

Use reverse-phase HPLC with a validated method:

- Column : C18, 250 mm × 4.6 mm, 5 µm particle size.

- Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).

- Detection : UV at 220–260 nm.

Calibrate with a certified reference standard. Report peak area percentages, ensuring impurities are <2% (ICH guidelines). For trace analysis, combine with LC-MS to identify co-eluting contaminants .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite), then dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention (do not induce vomiting). Always consult the SDS for compound-specific hazards .

Advanced: How can researchers address stability challenges in this compound during long-term storage?

Answer:

Conduct accelerated stability studies under ICH Q1A conditions:

- Temperature/humidity : 40°C/75% RH for 6 months.

- Analytical endpoints : Monitor degradation via HPLC and NMR (e.g., hydrolysis of the azetidinone ring). Store in airtight, light-resistant containers at –20°C under inert gas (argon) to minimize oxidation .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?

Answer:

- Replicate experiments : Confirm results across multiple batches.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution MS to distinguish isobaric impurities.

- Collaborative validation : Cross-check data with independent labs or computational modeling (e.g., DFT for NMR chemical shift prediction) .

Advanced: What strategies optimize HPLC method development for azetidinone derivatives?

Answer:

- Column screening : Test polar-embedded (e.g., ACE C18-AR) or HILIC columns for polar analytes.

- Mobile phase optimization : Adjust pH (2.5–3.5 with formic acid) to enhance peak symmetry.

- Detection : Use diode-array detectors (DAD) to track UV maxima shifts indicative of degradation .

Advanced: How can experimental reproducibility be ensured in azetidinone synthesis?

Answer:

- Detailed documentation : Record exact reaction conditions (e.g., cooling rates, stirring speeds).

- Batch-to-batch analysis : Publish full spectral data and chromatograms in supplementary materials.

- Peer validation : Share protocols via platforms like ChemRxiv or collaborative networks .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Answer:

- Cell viability : MTT assay in HEK-293 or HepG2 cells (IC50 determination).

- Genotoxicity : Ames test (bacterial reverse mutation assay).

- Reference SDS : Cross-check acute toxicity data (e.g., LD50) from analogous compounds .

Advanced: What formulation challenges arise with this compound in drug delivery studies?

Answer:

- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- pH stability : Test buffered solutions (pH 4–7) to prevent hydrolysis.

- Excipient compatibility : Screen with mannitol or lactose via stress testing (40°C/75% RH) .

Basic: Which regulatory guidelines apply to handling azetidinone derivatives in academic labs?

Answer:

- OSHA HCS 2012 : Proper labeling and SDS accessibility.

- GHS classification : Assign hazard categories (e.g., acute toxicity, skin irritation) based on experimental data.

- Waste disposal : Follow EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.